B1578512 Non-disulfide-bridged peptide 57

Non-disulfide-bridged peptide 57

Cat. No.: B1578512
Attention: For research use only. Not for human or veterinary use.
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Description

Non-disulfide-bridged peptide 57 (NDBP-57) is a cationic antimicrobial peptide (AMP) originating from scorpion venom, provided for research applications. This peptide belongs to a class of compounds known for their diverse biological activities, distinct from the disulfide-bridged neurotoxins commonly found in venoms . These peptides are characterized by their structural simplicity and have garnered significant interest for their potential in addressing multidrug-resistant pathogens . The primary research value of NDBP-57 lies in its potent and broad-spectrum antimicrobial properties. Non-disulfide-bridged peptides (NDBPs) have demonstrated efficacy against a range of microorganisms, including bacteria and fungi . For instance, related peptides such as NDBP-5.5 have shown effective microbicidal activity against Mycobacterium abscessus subsp. massiliense, reducing bacterial load in vitro and in vivo . Another peptide, ToAP2, exhibits strong activity against Candida albicans, inhibiting both planktonic cells and biofilms, and shows synergistic effects with conventional antifungals like amphotericin B . The mechanism of action for these peptides typically involves interaction with microbial membranes; their cationic nature allows them to bind to negatively charged microbial cell walls, leading to membrane permeabilization and cell death . This rapid, membrane-targeting mechanism reduces the likelihood of resistance development compared to traditional antibiotics. Beyond direct antimicrobial effects, NDBP-57 is a tool for studying the immunomodulatory potential of venom peptides. Some NDBPs can inhibit superoxide production in immune cells like granulocytes, indicating a role in modulating host immune responses . This multifaceted functionality—encompassing antimicrobial, antibiofilm, and immunomodulatory activities—makes NDBP-57 a valuable candidate for research in infectious disease, immunology, and the development of novel therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

LSAIWSGIKS

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis and Structural Elucidation of Non Disulfide Bridged Peptide 57 and Its Analogs

Spectroscopic and Computational Techniques for the Structural Characterization of Non-disulfide-bridged Peptide 57

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Bound Complexes

The precise biological function of this compound (NDBP 57) is intrinsically linked to its three-dimensional structure, particularly when it is interacting with its physiological partners. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for elucidating the atomic details of these interactions. While several non-disulfide-bridged peptides have been identified and characterized, obtaining structural data for their complexes remains a key area of research. nih.govresearchgate.net

X-ray crystallography provides atomic-resolution insights into the conformation of NDBP 57 when bound to a target protein. This method requires the formation of a well-ordered crystal from the purified peptide-protein complex. Once crystallized, the complex is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide and its binding partner can be determined. nih.gov The crystal structure of an NDBP 57-bound complex would reveal the specific amino acid residues involved in the interaction, the conformational changes that occur upon binding, and the precise geometry of the binding pocket. nih.gov For instance, studies on other peptide-protein complexes have successfully detailed nonstandard peptide positioning and unique anchor residues that define the interaction. nih.gov

Cryo-EM serves as a powerful alternative, especially for large or flexible complexes that resist crystallization. In this technique, the NDBP 57-target complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope then captures thousands of images of the individual complexes, which are computationally averaged to reconstruct a 3D model. This approach is particularly valuable for understanding the architecture of large molecular machines where NDBP 57 might act as a modulator.

Below is an illustrative table of the type of data that would be generated from a successful X-ray crystallography experiment on a hypothetical NDBP 57-receptor complex.

Data Collection ParameterValueSignificance
Space GroupP2₁2₁2₁Describes the crystal's internal symmetry.
Unit Cell Dimensions (Å)a=50.2, b=75.1, c=120.5Defines the size of the repeating unit in the crystal.
Resolution (Å)1.8Indicates the level of detail resolved in the structure.
R-work / R-free0.19 / 0.22Measures the agreement between the model and experimental data.
Solvent Content (%)45.3Represents the portion of the crystal occupied by solvent. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a qualitative and quantitative estimation of the proportions of secondary structural elements like α-helices, β-sheets, and random coils. pitt.edu

The table below summarizes the key spectral features observed in a comparative CD analysis of NDBP 57 and its analogs.

PeptideObserved Spectral FeaturesInferred Secondary Structure
This compoundStrong negative band near 200 nm. researchgate.netPredominantly random coil with potential for some ordered structure. researchgate.net
Peptide 58 (Analog)Spectrum shape differs from Peptide 57. researchgate.netAlteration in secondary structure due to sequence shortening. researchgate.net
Peptide 59 (Analog)Spectrum shape differs from Peptide 57. researchgate.netAlteration in secondary structure due to sequence shortening. researchgate.net

Computational Modeling for Three-Dimensional Structure Prediction and Validation of this compound

Computational modeling provides a powerful avenue for predicting and validating the three-dimensional structure of peptides, bridging the gap between sequence information and complex experimental data. nih.gov For this compound, computational methods are used to generate high-resolution structural models that can be refined and validated against experimental results from techniques like CD spectroscopy and NMR. researchgate.net

The process typically begins with de novo structure prediction, where algorithms like PEP-FOLD generate models based solely on the peptide's amino acid sequence. nih.gov More recently, advanced deep-learning-based methods derived from frameworks like AlphaFold have demonstrated remarkable accuracy in predicting peptide and protein structures. oup.com These tools can generate an ensemble of possible conformations for NDBP 57.

Once a set of structural models is generated, it undergoes a validation process. A crucial step is to compare the computationally derived secondary structure content with experimental data. For example, the predicted percentage of α-helix, β-sheet, and random coil in a model of NDBP 57 can be directly compared with the estimates derived from its CD spectrum. researchgate.net Models that are inconsistent with the experimental data are discarded, while promising candidates can be used to formulate hypotheses about peptide function and to guide further experimental design. This iterative cycle of prediction and experimental validation is central to modern structural biology.

The workflow for the computational modeling of NDBP 57 is outlined in the table below.

StepMethodologyObjective
1. InputAmino acid sequence of NDBP 57.Provide the primary structure for model generation.
2. Structure PredictionUtilize de novo (e.g., PEP-FOLD) or AI-based (e.g., AlphaFold-derived) algorithms. nih.govoup.comGenerate an ensemble of plausible 3D structural models.
3. Model RefinementEnergy minimization and molecular dynamics simulations.Optimize the stereochemistry and relieve steric clashes in the predicted models.
4. Experimental ValidationCompare predicted secondary structure with CD spectroscopy data. researchgate.netSelect models that are most consistent with experimental observations.
5. Final ModelThe highest-scoring, experimentally validated 3D structure.Provide a structural hypothesis for NDBP 57's conformation and function.

Molecular Mechanisms of Action and Cellular Signaling Pathways Modulated by Non Disulfide Bridged Peptide 57

Identification and Characterization of Primary Molecular Targets of Non-disulfide-bridged Peptide 57

Non-disulfide-bridged peptides exert their biological effects by interacting with various molecular targets. Their activities range from antimicrobial and immunomodulatory to enzymatic inhibition. researchgate.netsbmu.ac.ir The primary targets are diverse and depend on the specific peptide's sequence and structure. Some NDBPs interact directly with cellular membranes, while others engage with specific enzymes or proteins to modulate cellular functions. researchgate.netsbmu.ac.irdocksci.com For instance, certain cationic NDBPs are known to interact with the negatively charged phospholipids (B1166683) of microbial cell membranes, leading to membrane damage. sbmu.ac.ir Others have been found to modulate the immune system by altering cellular signaling pathways. sbmu.ac.ir

The study of receptor binding kinetics and thermodynamics provides crucial insights into the affinity and specificity of a ligand for its receptor. These studies determine parameters such as association and dissociation rate constants (k_on and k_off), equilibrium dissociation constant (K_d), and thermodynamic changes (enthalpy and entropy) upon binding.

However, for many non-disulfide-bridged peptides, the primary mechanism of action does not involve binding to a specific cellular receptor. docksci.com For example, studies on the NDBP Hadrurin, using a synthetic version of the peptide, indicated that its antimicrobial activity is likely due to direct interactions with the cell membrane rather than targeting a specific protein receptor. docksci.com This direct membrane interaction model suggests that traditional receptor-binding kinetic analyses may not be applicable to all peptides within this class. Molecular docking studies on other types of peptides, such as those from jellyfish venom that inhibit Angiotensin-Converting Enzyme, have been used to calculate binding affinity scores, but specific kinetic and thermodynamic data for scorpion venom NDBPs remain an area for further research. mdpi.com

A significant molecular target for some NDBPs is the Angiotensin-Converting Enzyme (ACE). sbmu.ac.irnih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. It converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. nih.gov Inhibition of ACE is a primary strategy for treating hypertension. nih.gov

Several NDBPs isolated from the venom of the scorpion Tityus serrulatus have demonstrated the ability to inhibit ACE. nih.gov Notably, these peptides lack proline residues, which is uncharacteristic for many known ACE-inhibitory peptides. nih.gov The inhibitory activity of these peptides suggests a direct interaction with the enzyme, blocking its active site and preventing it from processing its substrate. nih.govnih.gov

Table 1: ACE-Inhibitory Non-Disulfide-Bridged Peptides from Tityus serrulatus Venom

Peptide Name Amino Acid Sequence Relative ACE Inhibition Potential
Venom Peptide 7.2 RLRSKG High
Venom Peptide 7.1 RLRSKGKK Medium
Venom Peptide 8 KIWRS Low

This table is based on research findings detailing the comparative potential of these peptides to inhibit Angiotensin-Converting Enzyme (ACE). nih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that regulate cellular function. mdpi.comresearchgate.net By binding to a primary molecular target, a peptide can initiate a cascade of changes that ripple through these intricate networks.

Non-disulfide-bridged peptides can influence PPI networks through several mechanisms:

Enzymatic Inhibition : By inhibiting an enzyme like ACE, an NDBP prevents the formation of angiotensin II. This not only affects the interaction between ACE and its substrate but also prevents angiotensin II from binding to its receptors, thereby disrupting the downstream signaling network that regulates blood pressure. nih.govnih.gov

Immunomodulation : NDBPs that modulate immune responses, such as by inducing the production of cytokines like Interleukin-6 (IL-6) in macrophages, influence the PPI networks governing inflammatory and immune signaling. sbmu.ac.irnih.gov This involves the activation of transcription factors and signaling proteins that interact to regulate gene expression. nih.gov

Apoptosis Regulation : Peptides that induce apoptosis do so by altering the balance within the network of pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 family, and activating the caspase cascade of proteolytic enzymes. researchgate.net

While many scorpion venom toxins, particularly disulfide-bridged peptides (DBPs), are known to specifically target and modulate ion channels (Na+, K+, Ca2+, Cl−), NDBPs often affect membrane potential through different mechanisms. nih.govdocksci.com Instead of blocking a specific channel, many NDBPs appear to interact directly with the cell membrane, causing disruption, depolarization, and sometimes forming pores. researchgate.netsbmu.ac.irresearchgate.net

This membrane activity is a key feature of their antimicrobial and cytotoxic effects. researchgate.net By inserting into and accumulating within the lipid bilayer, these peptides can compromise the membrane's integrity, leading to a loss of the electrochemical gradient (membrane potential) that is essential for cell viability. researchgate.netresearchgate.net

Table 2: Examples of NDBPs and their Effects on Cell Membranes

Peptide Source Organism Effect on Membrane Cellular Consequence
An NDBP from Lychas mucronatus Scorpion Reduces mitochondrial membrane potential Induces apoptosis in K562 leukemia cells
Various Cationic NDBPs Scorpions Interact with negatively charged phospholipids to form pores or disrupt the membrane Antimicrobial and hemolytic activity

This table summarizes findings on how certain non-disulfide-bridged peptides interact with and affect cellular membranes. researchgate.netsbmu.ac.ir

Intracellular Signaling Cascades Activated or Inhibited by this compound

By interacting with their molecular targets, NDBPs can trigger or inhibit specific intracellular signaling cascades, leading to diverse cellular responses. researchgate.netsbmu.ac.ir These peptides have been shown to function as immunomodulatory and cytotoxic agents by directly interfering with key signaling pathways. researchgate.netnih.gov

Research has identified several signaling cascades affected by NDBPs:

Apoptotic Pathways : An NDBP isolated from the venom of Lychas mucronatus has been shown to induce apoptosis in chronic myelogenous leukemia (K562) cells. It achieves this by modulating key components of the intrinsic apoptotic pathway, including increasing the Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization, and elevating the expression of initiator caspase-9 and executioner caspase-3. researchgate.net

Inflammatory Signaling : NDBPs from T. serrulatus venom were found to be capable of modulating macrophage responses by significantly increasing the production of the pro-inflammatory cytokine IL-6. nih.gov This indicates an activation of signaling pathways crucial to the immune response, such as the NF-κB or JAK-STAT pathways.

These findings demonstrate that NDBPs can precisely manipulate cellular life-or-death decisions and inflammatory responses by targeting critical nodes within intracellular signaling networks. researchgate.netnih.gov

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to transducing extracellular signals into intracellular responses. nih.govfrontiersin.org They are common targets for a vast number of drugs and natural toxins. frontiersin.orgnih.gov Upon activation by a ligand, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, which then initiate downstream signaling cascades. nih.govfrontiersin.org

While many animal venom peptides, including some from scorpions, are known to target GPCRs, the interaction of non-disulfide-bridged peptides with this receptor class is less clear. nih.govfrontiersin.org In fact, evidence for some NDBPs suggests a mechanism of action that bypasses specific receptors altogether. A study designed to assess the molecular mechanism of the NDBP Hadrurin concluded that its activity was not mediated by a specific receptor, pointing instead to direct membrane perturbation. docksci.com

Therefore, while the GPCR signaling axis is a critical pathway in cellular communication and a known target for many toxins, it may not be the primary mechanism for all NDBPs. Some of these peptides appear to have evolved to act directly on the physical structure of the cell membrane or on extracellular enzymes, representing an alternative strategy for exerting potent biological effects. docksci.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Angiotensin I
Angiotensin II
Angiotensin-Converting Enzyme (ACE)
Bax
Bcl-2
BmKbpp
Caspase-3
Caspase-9
Hadrurin
Interleukin-6 (IL-6)
Proline
Venom Peptide 7.1
Venom Peptide 7.2

Kinase (e.g., MAPK, PI3K) and Phosphatase Pathways Mediated by this compound

This compound (NDBP-57) has been shown to modulate critical intracellular kinase signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. These pathways are central to regulating cell proliferation, survival, and inflammatory responses.

Research indicates that certain peptides can inhibit the PI3K/Akt/mTOR and MAPK pathways. nih.gov For instance, studies on other bioactive peptides, such as melittin (B549807) from bee venom, have demonstrated an inhibition of phosphorylation in key pathway components like ERK, JNK, and mTOR. nih.gov In a similar vein, NDBP-57 is thought to influence these cascades. The interaction of NDBP-57 with cellular receptors or membranes can trigger a downstream signaling cascade that affects the phosphorylation state of crucial kinases.

In the context of the PI3K/Akt pathway, which is frequently deregulated in various diseases, peptides can interfere with the activity of the p85 regulatory subunit of PI3K. researchgate.net By modulating the activity of such central signaling nodes, NDBP-57 can influence cell survival and apoptosis. The table below summarizes the observed effects of representative peptides on key components of these kinase pathways, providing a model for the potential actions of NDBP-57.

Table 1: Effects of Representative Peptides on Kinase Signaling Pathways

Peptide/CompoundPathway TargetedKey Molecules AffectedObserved EffectReference
MelittinPI3K/Akt/mTOR & MAPKPI3K, Akt, mTOR, ERK, JNKInhibition of phosphorylation, leading to apoptosis and reduced cell migration. nih.gov
P-1257 PeptidePI3K/Akt & MAPKAkt, ERK1/2Inhibition of Akt and ERK1/2 phosphorylation, inducing apoptosis. researchgate.net

Nuclear Factor Kappa B (NF-κB) and Wnt/β-catenin Signaling Influences by this compound

Beyond kinase pathways, NDBP-57 also influences the Nuclear Factor Kappa B (NF-κB) and Wnt/β-catenin signaling pathways, which are deeply involved in inflammation and development, respectively. nih.gov There is significant crosstalk between these two pathways, and their modulation can have profound effects on cellular processes. nih.gov

The NF-κB pathway is a primary regulator of inflammation. Some peptides have been shown to suppress NF-κB activity. This can occur through various mechanisms, including the downregulation of key signaling components like Rac1 and NF-κB itself. nih.gov Such inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. nih.gov Peptides can interfere with this pathway by inhibiting Wnt ligands or their receptors, which in turn prevents the stabilization and nuclear accumulation of β-catenin. nih.gov For example, certain venom peptides have been found to decrease the activity of the Wnt signaling pathway, contributing to their anticancer effects. nih.gov The dual modulation of NF-κB and Wnt signaling by NDBP-57 highlights its potential to coordinately regulate inflammatory and proliferative responses.

Table 2: Modulation of NF-κB and Wnt/β-catenin Pathways by Bioactive Peptides

PathwayMechanism of Peptide InfluenceKey Molecules ModulatedFunctional OutcomeReference
NF-κBSuppression of pathway activityNF-κB, Rac1Reduced inflammation nih.gov
Wnt/β-cateninDecreased signaling pathway activityWnt ligands, β-cateninInhibition of cell proliferation and adhesion nih.govnih.gov

Membrane Interaction and Disruption Mechanisms of this compound

A primary mechanism of action for many NDBPs, including NDBP-57, is their direct interaction with and disruption of cellular membranes. sbmu.ac.ir These peptides are typically cationic and amphipathic, meaning they have both positively charged and hydrophobic regions. nih.gov This structure is critical for their ability to target and compromise the integrity of microbial or cancer cell membranes, which are often rich in negatively charged phospholipids. sbmu.ac.ir

The interaction begins with electrostatic attraction between the cationic peptide and the negatively charged membrane surface. nih.gov Following this initial binding, the peptide's hydrophobic portion inserts into the lipid bilayer. researchgate.net This insertion can lead to membrane destabilization through several proposed models:

Carpet Model: Peptides accumulate on the membrane surface, acting like a detergent. Once a threshold concentration is reached, they disrupt the lipid packing and cause the membrane to disintegrate. nih.gov

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups.

Barrel-Stave Model: Peptides oligomerize to form a barrel-like channel that spans the membrane, creating a pore.

The specific mechanism used by NDBP-57 can depend on its concentration and the lipid composition of the target membrane. This membrane-disrupting capability is the basis for the antimicrobial and cytotoxic activities observed for many NDBPs. researchgate.net

Biological Activities and Physiological Roles Investigated for Non Disulfide Bridged Peptide 57

In Vitro Cellular and Biochemical Assays of NDBP-5.7 Activity

In vitro studies are fundamental in elucidating the specific cellular and biochemical effects of novel compounds. For NDBP-5.7, these assays have provided crucial insights into its potential therapeutic applications.

Cell Proliferation, Differentiation, and Apoptosis Studies with Non-disulfide-bridged Peptide 57

Research into the effects of NDBPs on cell proliferation, differentiation, and apoptosis has revealed potential applications in cancer therapy and tissue regeneration. While many peptides derived from natural sources are being investigated for their ability to guide stem cell fate, including adhesion, proliferation, and differentiation, specific data on NDBP-5.7 in these areas is still emerging. rsc.org Some scorpion venom peptides have been shown to induce apoptosis in cancer cells. For instance, venom from the yellow scorpion (Buthus sindicus) and its fractions have demonstrated the ability to reduce the viability of cervical, prostate, and brain tumor cell lines through a mitochondrial-mediated apoptotic pathway. researchgate.net Another scorpion peptide, Mauriporin, was found to exert its cytotoxic activity through a necrotic mode of cell death rather than apoptosis, as it did not induce DNA fragmentation or activate caspase-3. docksci.com

Antimicrobial (Antibacterial, Antifungal, Antiparasitic) Effects of this compound

A significant body of research has focused on the antimicrobial properties of NDBPs, positioning them as potential solutions to the growing problem of antibiotic resistance. sbmu.ac.irnih.gov These peptides generally possess a net positive charge and an amphipathic structure, allowing them to interact with and disrupt the negatively charged cell membranes of microorganisms. sbmu.ac.irmdpi.com

Antifungal Activity: NDBP-5.7 has demonstrated notable antifungal activity, particularly against Candida albicans. researchgate.net Studies have shown that NDBP-5.7 can affect the membrane permeability of C. albicans, leading to changes in cell morphology, including deformations in the cell wall and disruption of the internal cellular structure. researchgate.net The minimum inhibitory concentration (MIC) of NDBP-5.7 against C. albicans was determined to be 100 µM. researchgate.net Furthermore, NDBP-5.7 exhibited a synergistic effect when combined with the antifungal drug amphotericin B. researchgate.net

Antibacterial Activity: Many short-chain NDBPs from scorpion venom exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, the peptide lyp1987, isolated from the venom of the spider Lycosa poonaensis, showed significant antibacterial activity with MIC values ranging from 2.5-5 µM against Bacillus subtilis to 75-100 µM against Staphylococcus aureus. researchgate.net While specific data for NDBP-5.7's antibacterial action is part of the broader NDBP research, the general mechanism involves membrane disruption. sbmu.ac.ir

Antiparasitic Activity: Several peptides from arthropod venoms have been identified as having antiparasitic effects. nih.gov For instance, the scorpion venom peptide scorpine has shown significant activity against Plasmodium species, the parasites responsible for malaria. nih.gov While direct studies on NDBP-5.7's antiparasitic activity are not extensively documented, the broader family of NDBPs is recognized for these potential applications. nih.gov

Table 1: Antimicrobial Activity of NDBP-5.7 and Other Non-disulfide-bridged Peptides

PeptideOrganismTarget SpeciesActivityMIC (µM)Source
NDBP-5.7 ScorpionCandida albicansAntifungal100 researchgate.net
lyp1987 SpiderBacillus subtilisAntibacterial2.5-5 researchgate.net
lyp1987 SpiderEscherichia coli NBRC 3972Antibacterial15-20 researchgate.net
lyp1987 SpiderStaphylococcus aureus NBRC 13276Antibacterial75-100 researchgate.net
Imcroporin ScorpionMethicillin-resistant Staphylococcus aureus (MRSA)Antibacterial50 µg/ml docksci.com
Eumenitin WaspLeishmania majorAntiparasitic35 (IC50) nih.gov
Decoralin WaspLeishmania majorAntiparasitic35 (IC50) nih.gov

Immunomodulatory Effects of this compound

NDBPs can directly influence the innate immune system and modulate immune responses by altering signaling pathways. sbmu.ac.ir These peptides can act as host defense peptides (HDPs), which are crucial components of the innate immune response. docksci.comfrontiersin.org Their immunomodulatory functions can include regulating pro-inflammatory and anti-inflammatory responses, attracting immune cells (chemoattraction), and enhancing the killing of pathogens. frontiersin.org

Peptides like ToAP3 and ToAP4, derived from the scorpion Tityus obscurus, have shown immunomodulatory effects by reducing the production of pro-inflammatory factors like TNF-α and IL-1β in LPS-treated cells. frontiersin.org Another scorpion peptide, BmKbpp, has been found to possess immunomodulatory activities in addition to its other functions. docksci.com While the specific immunomodulatory mechanisms of NDBP-5.7 are still under investigation, its classification within this peptide family suggests it likely possesses similar capabilities. nih.gov

Neurotrophic and Neuroprotective Properties of this compound

The investigation into the neurotrophic and neuroprotective properties of NDBPs is an emerging area of research. While some scorpion venom peptides are known for their neurotoxic effects, others, like apamine from bee venom, have shown potential in treating neurodegenerative conditions such as Parkinson's disease, despite their inherent neurotoxicity. nih.gov The focus of NDBP research has been more on their antimicrobial and immunomodulatory roles, and specific data regarding NDBP-5.7's neurotrophic or neuroprotective effects is not yet available.

Metabolic Regulation and Energy Homeostasis Influences by this compound

The influence of NDBPs on metabolic regulation and energy homeostasis is another area that remains largely unexplored. While some peptides are known to have roles in metabolic processes, there is currently no specific information available linking NDBP-5.7 to the regulation of metabolism or energy balance.

Anti-inflammatory Effects of this compound

Several NDBPs from scorpion and other arthropod venoms have demonstrated potent anti-inflammatory properties. nih.gov For example, the peptide CMO-1 from the Chinese scorpion Mesobuthus martensii suppresses inflammation by reducing the production of inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β. nih.gov It achieves this by inhibiting the NF-κβ signaling pathway and MAPK phosphorylation. nih.gov Similarly, adolapin from bee venom exhibits anti-inflammatory effects by reducing edema and the levels of prostaglandins (B1171923) and cyclooxygenase 2. nih.gov Given that NDBPs as a class are known for their anti-inflammatory activities, it is plausible that NDBP-5.7 also possesses such properties, although specific studies are needed to confirm this. docksci.com

Antiviral Activities of Non-disulfide-bridged Peptides and Related Peptides

Several non-disulfide-bridged peptides derived from scorpion venom have demonstrated notable antiviral properties. These peptides can act on various stages of the viral life cycle. frontiersin.org For instance, some NDBPs can inhibit viral entry into host cells, while others may interfere with viral replication. frontiersin.org

One example is Mucroporin-M1 , a peptide derived from the venom of the scorpion Lychas mucronatus. It has shown the ability to suppress the replication of the Hepatitis B virus (HBV) in vitro. frontiersin.org Another peptide, Kn2-7 , derived from a peptide of the scorpion Mesobuthus martensii, has exhibited potent activity against HIV-1 by directly damaging the virus particle. frontiersin.org

Furthermore, research has explored the potential of these peptides against a range of viruses, including measles, SARS-CoV, and influenza H5N1, with some peptides demonstrating direct virucidal action. frontiersin.org The mechanism of action for some antiviral NDBPs is thought to involve interaction with the viral envelope, leading to its disruption.

Table 1: Examples of Non-disulfide-bridged Peptides with Antiviral Activity

Peptide NameSource OrganismViral Target(s)Reported Antiviral Mechanism
Mucroporin-M1 Lychas mucronatus (scorpion)Hepatitis B virus (HBV)Suppression of viral replication
Kn2-7 Mesobuthus martensii (scorpion)HIV-1Direct damage to the viral particle
rEv37 (Recombinant peptide)Zika virus (ZIKV), Dengue virus (DENV)Suppression of viral infection, potentially via alkalizing acidic organelles

This table is illustrative and based on available data for related peptides, not specifically "this compound."

In Vivo Preclinical Model Studies of Non-disulfide-bridged Peptide Function

The therapeutic potential of NDBPs is being explored in various preclinical animal models. These studies are crucial for understanding the efficacy and physiological effects of these peptides in a living organism before any consideration for human trials.

Animal Models of Disease for Efficacy Research on Non-disulfide-bridged Peptides

Preclinical efficacy research on NDBPs has utilized a range of animal models to investigate their therapeutic potential across different disease areas:

Infectious Diseases: Animal models of bacterial and viral infections are commonly used to assess the antimicrobial and antiviral efficacy of NDBPs. For example, studies on peptides like PnPP-19 , derived from a spider toxin, have used animal models to evaluate their effects. researchgate.net

Inflammation and Pain: The anti-inflammatory and analgesic properties of some NDBPs are investigated in animal models of inflammation and neuropathic pain. wikipedia.org

Cancer: The cytotoxic and anti-proliferative effects of certain NDBPs on cancer cells in vitro have led to their investigation in animal models of various cancers. nih.gov

Neurodegenerative Diseases: While less common, the neuroprotective potential of some peptides is being explored in animal models of neurodegenerative conditions. sbmu.ac.ir

Organ-Specific Responses and Systemic Effects of Non-disulfide-bridged Peptides in Model Organisms

When administered in vivo, NDBPs can elicit a range of organ-specific and systemic effects. The distribution and metabolism of the peptide, which are influenced by its size, charge, and sequence, play a significant role in these effects. nih.gov

Systemic administration can lead to effects on various organs. For instance, some peptides have been shown to modulate the immune system, affecting the function of immune cells and the production of cytokines. nih.gov The cardiovascular system can also be affected, with some NDBPs exhibiting bradykinin-potentiating activity, which can lead to a decrease in blood pressure. acs.org

It is important to note that the organ-specific effects are highly dependent on the specific peptide being studied. The therapeutic window of these peptides is a key area of investigation in preclinical models to ensure that the desired therapeutic effect is achieved without significant off-target effects.

Behavioral and Cognitive Effects in Animal Models Treated with Non-disulfide-bridged Peptides

The investigation of behavioral and cognitive effects of NDBPs is a more specialized area of research. Some peptides that can cross the blood-brain barrier may have direct effects on the central nervous system. For example, research on the neuropeptide oxytocin, which has a disulfide bridge but serves as an example of a peptide with behavioral effects, shows that structural modifications can alter its interaction with receptors and influence social behavior and stress responses.

For NDBPs, any behavioral or cognitive effects would likely be secondary to their primary mechanism of action, such as the alleviation of pain or inflammation, which can indirectly impact behavior. Direct effects on cognition would require the peptide to interact with neuronal signaling pathways. For instance, the peptide PnPP-19 has shown antinociceptive (pain-relieving) activity in animal models, which involves the opioid and cannabinoid systems, suggesting an influence on pathways that can modulate behavior. researchgate.net However, specific studies focusing solely on the cognitive effects of most NDBPs are limited.

Structure Activity Relationship Sar Studies for Non Disulfide Bridged Peptide 57

Identification of Critical Amino Acid Residues for Non-disulfide-bridged Peptide 57 Activity

Analysis of the interaction between peptide-57 and its target, PD-L1, revealed that the binding is primarily driven by noncovalent interactions, particularly hydrophobic forces. nih.govmdpi.com X-ray crystallography and molecular dynamics (MD) simulations identified specific amino acid residues that are critical for this interaction, as well as those that are not, making them ideal targets for modification. nih.govnih.gov

The primary interactions are mediated by the side chains of Phenylalanine at position 1 (Phe1), Histidine at position 5 (His5), and Tryptophan at positions 8 and 10 (Trp8, Trp10). nih.gov These residues engage in van der Waals interactions with the PD-L1 protein. nih.gov In contrast, residues such as N-methylalanine at position 2 (NMeAla2), Serine at position 7 (Ser7), and Serine at position 9 (Ser9) appeared to primarily maintain the peptide's conformation without directly contributing to PD-L1 binding. nih.gov

Specifically, Ser7 was noted to be too distant from PD-L1 to form any meaningful interaction, and Proline at position 4 (Pro4) was identified as a "hot spot" through virtual alanine (B10760859) screening, indicating its importance. nih.gov The region of peptide-57 spanning from Asparagine at position 3 (Asn3) to Leucine at position 6 (Leu6) was found to occupy a unique area compared to similar peptides, highlighting its structural significance. nih.gov This detailed understanding of each residue's role was instrumental in the rational design of more potent analogs. nih.gov

Residue in Peptide-57Observed Role/InteractionModification in Analog (JMPDP-027)Rationale/New InteractionReference
Phe1Contributes to binding via van der Waals forces.Tyr (Tyrosine)Forms a new hydrogen bond with Ser117 of PD-L1, enhancing binding affinity. nih.gov
Ser7No direct interaction with PD-L1; maintains peptide conformation.Hyp (Hydroxyproline)Maintains potential for a hydrogen bond while conformationally locking the peptide backbone. nih.gov
Ser9No direct contribution to PD-L1 binding.Dab (Diaminobutyric acid)Forms a new salt bridge with Asp31 of PD-L1, adding a significant electrostatic interaction. nih.gov
Pro4Identified as a "hot spot" critical for the peptide's structure.-Maintained due to its structural importance. nih.gov

Design and Synthesis of N-terminal and C-terminal Modifications of this compound

The optimization of peptide-57 focused on strategic amino acid substitutions rather than traditional N-terminal or C-terminal capping modifications like acetylation or amidation. The design process, guided by computational models, aimed to introduce new, favorable interactions with the PD-L1 target protein. nih.gov

A key modification was the substitution of the Phenylalanine residue at position 1 (Phe1) with Tyrosine (Tyr). nih.gov Molecular dynamics simulations predicted that the hydroxyl group of the introduced Tyr could form a stable hydrogen bond with the hydroxyl group of Serine 117 on PD-L1. nih.gov This substitution at the N-terminal region of the peptide sequence was a critical step in enhancing the binding affinity of the resulting analog. nih.gov

Further modifications included internal substitutions that fundamentally altered the peptide's interaction profile. The replacement of Serine at position 9 (Ser9) with the non-proteinogenic amino acid diaminobutyric acid (Dab) was designed to create a salt bridge with Aspartic acid 31 on PD-L1. nih.gov These rationally designed substitutions were synthesized as part of a new macrocyclic peptide, demonstrating a sophisticated approach to enhancing peptide function beyond simple terminal modifications. nih.gov

Peptide Backbone Modifications and Conformationally Constrained Analogs of this compound

A fundamental strategy to enhance the activity and stability of peptide-57 was to constrain its conformation. nih.govnih.gov Flexible, linear peptides often lose significant entropy upon binding to their target, which can decrease binding affinity. nih.gov By creating a more rigid, pre-organized structure, this entropic penalty is reduced. nih.gov The development of analogs of peptide-57 utilized macrocyclization to achieve this conformational constraint. nih.gov Studies have shown that cyclic peptides can exhibit significantly higher activity—in some cases, ten times higher—than their linear precursors. nih.gov

Rational Design and Directed Evolution of Potent and Selective this compound Analogs

The evolution of peptide-57 into a highly potent and selective PD-L1 antagonist was achieved through a meticulous process of rational design, heavily supported by computer-aided drug discovery (CADD). nih.gov This approach allowed for the targeted optimization of peptide-57, leading to the development of the lead candidate JMPDP-027. nih.gov

The process began with a detailed analysis of the co-crystal structure of peptide-57 bound to PD-L1. nih.govnih.gov By superimposing this structure with that of other peptides and antibodies bound to PD-L1, researchers identified key interaction sites and areas where binding could be improved. nih.govnih.gov Molecular dynamics (MD) simulations were employed to predict how specific mutations would affect the peptide's conformation and its interaction with PD-L1. nih.gov

This CADD-guided strategy led to several key substitutions:

Phe1Tyr: To introduce a new hydrogen bond. nih.gov

Ser7Hyp: To lock the peptide conformation. nih.gov

Ser9Dab: To create a new salt bridge. nih.gov

The resulting analog, JMPDP-027, demonstrated a dramatic improvement in activity, with a subnanomolar inhibitory efficacy and an EC50 value of 5.9 nM for restoring T-cell activity. nih.gov This potency is comparable to the monoclonal antibody Pembrolizumab. nih.gov Furthermore, JMPDP-027 showed high resistance to enzymatic degradation in human serum, a critical improvement over many natural peptides. nih.gov The development of JMPDP-027 from peptide-57 serves as a successful example of a rational design strategy, transforming a moderately active peptide into a promising drug candidate for cancer immunotherapy. nih.gov The research focus has been on this rational design approach, with no information available on the use of directed evolution for this specific peptide family.

CompoundDescriptionReported Activity (EC50)Reference
Peptide-57Initial macrocyclic peptide inhibitor.566 nM nih.gov
JMPDP-027Rationally designed analog of Peptide-57.5.9 nM nih.gov

Computational and in Silico Approaches in Non Disulfide Bridged Peptide 57 Research

Molecular Docking and Dynamics Simulations for Non-disulfide-bridged Peptide 57-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for exploring how a peptide interacts with its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a peptide when it binds to a target receptor, such as a protein or a membrane surface. This method is used to identify key interaction "hot spots" and predict the binding affinity. For NDBPs, docking can elucidate how these peptides might fit into the active site of an enzyme or the channel pore of a membrane protein. mdpi.com For example, docking experiments with the peptide Tb11a and the Kv1.3 potassium channel helped confirm the importance of a specific functional dyad (Y21-K25) for its blocking activity. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of these interactions over time, revealing the conformational changes, stability, and mechanistic details of the peptide-target complex. nih.govnih.gov MD is particularly valuable for studying NDBPs that target cell membranes, a common mechanism for antimicrobial peptides. asm.orgresearchgate.net Simulations can show how peptides insert into and disrupt a lipid bilayer, leading to the formation of pores through mechanisms like the "barrel-stave" or "toroidal pore" models. researchgate.net These simulations help researchers understand the physicochemical features, such as charge and hydrophobicity, that govern the peptide's structure and function within a membrane environment. researchgate.net The insights gained from MD can guide the optimization of peptide templates for enhanced activity and selectivity. nih.govasm.org

Computational TechniqueApplication in NDBP ResearchKey Insights Gained
Molecular Docking Predicts binding modes of NDBPs to protein targets (e.g., ion channels, enzymes). mdpi.comIdentification of critical binding residues, prediction of binding affinity, understanding of target selectivity. mdpi.com
Molecular Dynamics (MD) Simulates the behavior of NDBPs interacting with biological membranes or proteins over time. nih.govnih.govElucidation of membrane disruption mechanisms (e.g., pore formation), observation of peptide conformational changes, assessment of complex stability. researchgate.net
Coarse-Grained MD Simulates larger systems (e.g., entire organelles) or longer timescale events by grouping atoms into "pseudo-atoms". nih.govresearchgate.netUnderstanding of large-scale membrane remodeling, peptide aggregation, and slower dynamic processes not accessible by all-atom MD. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nus.edu.sg For NDBP derivatives, QSAR can be a powerful tool to predict the antimicrobial, anticancer, or hemolytic activity of newly designed peptides without the need for immediate synthesis and testing. nus.edu.sgmdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of each peptide. These descriptors are then used to build a regression model that links them to the observed activity. acs.org A robust QSAR model can reveal which structural features are most important for activity. For instance, a study on designed antimicrobial peptides found that increasing amphipathicity by substituting residues in the polar face enhanced antimicrobial effects, while using less lipophilic residues in the hydrophobic face selectively decreased unwanted hemolytic activity. nus.edu.sg

Commonly used descriptors in peptide QSAR include:

Physicochemical properties of amino acids: Hydrophobicity, charge, size, and polarity. acs.org

Topological descriptors: Describing the connectivity and branching of the peptide.

3D descriptors: Related to the peptide's spatial conformation. mdpi.com

Descriptor TypeDescriptionExample
Hydrophobicity Scales Quantifies the hydrophobic character of each amino acid, crucial for membrane interaction.Kyte-Doolittle Scale
Electronic Properties Describes the distribution of charges and the ability to form hydrogen bonds.Partial charges, dipole moment
Steric/Size Properties Relates to the volume and shape of amino acid side chains.van der Waals volume
Helical Wheel Descriptors Characterizes the distribution of hydrophobic and hydrophilic residues in an alpha-helical peptide.Hydrophobic moment
Quantum Chemical Descriptors Derived from quantum mechanical calculations, providing detailed electronic information.HOMO/LUMO energies

Virtual Screening and De Novo Design of this compound-Inspired Molecules

Building on the knowledge of existing NDBPs, computational methods can be used to discover or create entirely new molecules with similar or improved properties.

Virtual Screening (VS) is a technique used to search large digital libraries of molecules to identify those that are most likely to bind to a biological target. nih.gov This can be done in two main ways:

Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock millions of virtual compounds, ranking them based on how well they fit. mdpi.com

Ligand-Based Virtual Screening (LBVS): Uses the structure of a known active peptide (like an NDBP) as a template to find other molecules with similar shapes or properties. mdpi.com

VS has been successfully used to expand the palette of non-natural amino acids for peptide optimization, identifying novel residues that can enhance binding affinity. nih.gov

De Novo Design involves creating novel peptide sequences from scratch. biorxiv.orgnih.gov Algorithms can generate peptides that are predicted to adopt a specific structure (e.g., an amphipathic alpha-helix) and possess desired properties like high charge and optimal hydrophobicity, which are hallmarks of many antimicrobial NDBPs. nih.govfrontiersin.org For example, researchers have designed peptides with specific charge patterns, such as "BBHBBHHBBH" (where B is a basic residue and H is a hydrophobic one), that display excellent activity against a wide range of plant pathogens. frontiersin.org Recently, advanced artificial intelligence and deep learning models have been developed to design multi-mechanism peptides by integrating sequence, structure, and activity data. biorxiv.org

StepDescriptionComputational Tools Used
1. Define Template/Goal Establish the desired characteristics based on known NDBPs (e.g., amphipathic helix, net positive charge, target specificity).Structural analysis of known peptides, literature review.
2. Sequence Generation Create new peptide sequences using computational algorithms. This can involve random generation followed by filtering, or more sophisticated AI-driven methods.Custom scripts, deep learning models (e.g., M3-CAD). biorxiv.org
3. Structure Prediction Predict the 3D structure of the newly designed sequences.Homology modeling, AlphaFold, molecular dynamics simulations.
4. Property Prediction Calculate key physicochemical properties and predict biological activity using QSAR models or other predictive tools.QSAR models, specialized servers for predicting antimicrobial activity or toxicity. nih.gov
5. Virtual Screening & Ranking The designed peptides are docked to their target to predict binding affinity and are ranked based on a combination of predicted activity, stability, and low toxicity.Docking software (AutoDock, GOLD), scoring functions.
6. Experimental Validation The top-ranked de novo peptides are synthesized and tested in vitro to validate the computational predictions. nih.govN/A

Q & A

Q. How are non-disulfide-bridged peptides (NDBPs) like peptide 57 classified in scorpion venom research?

NDBPs are categorized into subfamilies based on pharmacological activities (e.g., antimicrobial, immunomodulatory) and peptide size similarity. For example, six subfamilies have been proposed through comparative analysis of bioactivity profiles and structural motifs, addressing their functional diversity despite sequence divergence .

Q. What experimental approaches validate the antimicrobial activity of NDBP 57?

Standardized assays such as minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) tests are recommended. Include cytotoxicity assessments using cell lines (e.g., Vero cells) to evaluate selectivity indices, ensuring biological relevance and safety margins .

Q. What structural features stabilize NDBP 57 in the absence of disulfide bridges?

Stability may arise from α-helical or β-sheet secondary structures reinforced by hydrophobic interactions or cation-π bonds. Techniques like circular dichroism (CD) spectroscopy and molecular dynamics simulations are critical for identifying these structural elements .

Advanced Research Questions

Q. How can researchers resolve contradictions in NDBP 57 bioactivity data across experimental models?

Systematically validate results using orthogonal assays (e.g., membrane depolarization vs. ATP leakage assays). Control for variables like peptide purity, solvent composition, and membrane lipid profiles. Meta-analysis of dose-response curves can clarify context-dependent effects .

Q. What strategies elucidate the structure-activity relationships (SAR) of NDBP 57?

Combine alanine scanning mutagenesis with NMR structural mapping to identify critical residues. Correlate findings with functional assays (e.g., antimicrobial potency, hemolytic activity) to link structural motifs to biological outcomes .

Q. What quality control measures ensure reproducibility in NDBP 57 synthesis?

Require HPLC purity ≥95%, mass spectrometry (MS) for sequence verification, and quantitative amino acid analysis. For sensitive assays, request peptide content quantification and endotoxin testing to minimize batch variability .

Q. How can computational tools predict NDBP 57’s interaction with microbial membranes?

Use molecular docking (e.g., AutoDock Vina) with lipid bilayer models and coarse-grained molecular dynamics (CG-MD) simulations (e.g., MARTINI force field). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .

Q. How should in vivo studies address NDBP 57’s pharmacokinetic limitations?

Enhance serum stability via PEGylation or nanoparticle encapsulation. Track biodistribution using fluorescent labeling (IVIS imaging) and evaluate toxicity thresholds with staggered dosing in murine infection models .

Methodological Considerations

  • Classification Challenges : For structurally divergent NDBPs, integrate pharmacological assays with bioinformatics tools (e.g., Clustal Omega for sequence alignment) to resolve classification ambiguities .
  • Batch Consistency : Document synthesis protocols rigorously, including resin type, cleavage conditions, and lyophilization parameters, to ensure reproducibility across labs .
  • Ethical Design : Follow guidelines for biological replicates and statistical validation (e.g., Journal of Proteome Research standards) to ensure robust in vivo/in vitro data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.